molecular formula C17H14BrClN4 B13891181 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride

Cat. No.: B13891181
M. Wt: 389.7 g/mol
InChI Key: CWQPBWKKEOIYRY-UHFFFAOYSA-N
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Description

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride is a complex organic compound that features a bromobenzyl group, an imidazole ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride typically involves multiple steps. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzonitrile to form an intermediate product. This intermediate is then reacted with 4-bromobenzylamine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential for substitution reactions, while the imidazole ring provides a versatile site for coordination with metal ions.

Properties

Molecular Formula

C17H14BrClN4

Molecular Weight

389.7 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl-imidazol-1-ylamino]benzonitrile;hydrochloride

InChI

InChI=1S/C17H13BrN4.ClH/c18-16-5-1-15(2-6-16)12-22(21-10-9-20-13-21)17-7-3-14(11-19)4-8-17;/h1-10,13H,12H2;1H

InChI Key

CWQPBWKKEOIYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=CN=C3)Br.Cl

Origin of Product

United States

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